Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate
Brand Name: Vulcanchem
CAS No.: 93805-88-0
VCID: VC16996638
InChI: InChI=1S/C9H15NO5S.2Na/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;;/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2
SMILES:
Molecular Formula: C9H13NNa2O5S
Molecular Weight: 293.25 g/mol

Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate

CAS No.: 93805-88-0

Cat. No.: VC16996638

Molecular Formula: C9H13NNa2O5S

Molecular Weight: 293.25 g/mol

* For research use only. Not for human or veterinary use.

Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate - 93805-88-0

Specification

CAS No. 93805-88-0
Molecular Formula C9H13NNa2O5S
Molecular Weight 293.25 g/mol
IUPAC Name disodium;2-(3-carboxylatopropanoylamino)-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C9H15NO5S.2Na/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;;/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2
Standard InChI Key ZDWMEVTVSSZLAW-UHFFFAOYSA-L
Canonical SMILES CSCCC(C(=O)[O-])NC(=O)CCC(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate is characterized by a methionine backbone substituted with a 3-carboxylato-1-oxopropyl group. The disodium salt formation occurs at two carboxylate sites, replacing hydrogen atoms with sodium ions. This modification significantly alters the compound’s solubility and ionic character compared to its parent acid, N-(3-carboxy-1-oxopropyl)-DL-methionine (CAS No. 78306-53-3) .

Structural Comparison with Parent Compound

PropertyDisodium Salt (C₉H₁₃NNa₂O₅S)Parent Acid (C₉H₁₅NO₅S)
Molecular Weight293.25 g/mol249.29 g/mol
Solubility (Predicted)High (water-soluble)Moderate (polar solvents)
Ionic Charge−2 (at physiological pH)Neutral or −1

The disodium form’s increased polarity enhances its utility in aqueous systems, making it preferable for biological assays requiring soluble reagents.

Synthesis and Preparation

Synthetic Pathway

The synthesis of Disodium N-(3-carboxylato-1-oxopropyl)-DL-methionate typically involves a two-step process:

  • Formation of N-(3-Carboxy-1-oxopropyl)-DL-methionine: Methionine reacts with succinic anhydride under alkaline conditions to form the parent compound via nucleophilic acyl substitution .

  • Neutralization with Sodium Hydroxide: The carboxylic acid groups are deprotonated using stoichiometric amounts of NaOH, yielding the disodium salt.

The reaction can be summarized as:
C₉H₁₅NO₅S+2NaOHC₉H₁₃NNa₂O₅S+2H₂O\text{C₉H₁₅NO₅S} + 2\text{NaOH} \rightarrow \text{C₉H₁₃NNa₂O₅S} + 2\text{H₂O}

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization from ethanol-water mixtures. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR): To confirm the presence of sodium ions and assess purity.

  • High-Performance Liquid Chromatography (HPLC): For quantifying residual reactants .

Biological and Chemical Applications

Hypothetical Medicinal Applications

While no direct studies on the disodium salt exist, structurally related Mannich bases (aminoalkylation products) exhibit anticancer and antimicrobial activities. The disodium form’s solubility could facilitate drug formulation, though in vivo efficacy remains untested.

Industrial and Biochemical Uses

  • Enzyme Stabilization: Sodium salts of amino acid derivatives often stabilize enzymes in industrial biocatalysis.

  • Chelation Therapy: The thioether group in methionine may enable heavy metal binding, analogous to penicillamine .

Research Findings and Limitations

Current Knowledge Gaps

  • Toxicological Data: No studies address the compound’s acute or chronic toxicity.

  • Pharmacokinetics: Absorption, distribution, and metabolism profiles are unknown.

Comparative Analysis with Analogues

CompoundKey FeatureKnown Activity
Disodium Salt (This)High solubilityHypothetical stabilization
Parent Acid Moderate solubilityUnreported bioactivity
Methionine Sulfoxide Oxidized formAntioxidant properties

Future Directions

Priority Research Areas

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-modulating effects.

  • Structural Optimization: Modify the oxopropyl group to enhance target specificity.

  • Industrial Partnerships: Collaborate to test scalability and cost-efficiency of synthesis.

Challenges

  • Synthetic Yield Optimization: Current methods may require refinement for large-scale production.

  • Regulatory Hurdles: Safety assessments must precede any biomedical application.

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